molecular formula C12H22FNO4 B6149101 (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-methylhexanoic acid CAS No. 1361228-40-1

(2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-methylhexanoic acid

Cat. No. B6149101
CAS RN: 1361228-40-1
M. Wt: 263.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-methylhexanoic acid, or (2S)-2-{[(t-BuCO)NH2]F5M6}, is an organic compound with a wide range of applications in scientific research. It is a non-proteinogenic amino acid that has been used in the synthesis of peptide- and peptidomimetic-based compounds, as well as in the development of new drugs and therapies. This compound has also been used in the development of drugs and therapies for a variety of diseases, including cancer, diabetes, and Alzheimer's disease.

Scientific Research Applications

((2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-methylhexanoic acid)-2-{[(t-BuCO)NH2]F5M6} is widely used in scientific research due to its ability to form stable covalent bonds with other molecules. This compound has been used in the synthesis of peptide- and peptidomimetic-based compounds, as well as in the development of new drugs and therapies. It has also been used in the development of drugs and therapies for a variety of diseases, including cancer, diabetes, and Alzheimer's disease.

Mechanism of Action

The mechanism of action of ((2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-methylhexanoic acid)-2-{[(t-BuCO)NH2]F5M6} is not fully understood, but it is thought to involve the formation of covalent bonds with other molecules. This compound has a high affinity for amines, which allows it to form strong covalent bonds with proteins and other molecules. This binding can then lead to the inhibition or activation of certain biochemical pathways, which can have a variety of effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-methylhexanoic acid)-2-{[(t-BuCO)NH2]F5M6} are not fully understood, but it is thought to have a variety of effects on the body. In particular, this compound has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory compounds. In addition, this compound has been shown to inhibit the growth of cancer cells and to reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ((2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-methylhexanoic acid)-2-{[(t-BuCO)NH2]F5M6} in laboratory experiments is its stability. This compound is highly stable, which makes it an ideal choice for a variety of laboratory applications. Additionally, this compound is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, this compound can be toxic if ingested, so it should be handled with care in laboratory settings.

Future Directions

There are a variety of potential future directions for ((2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-methylhexanoic acid)-2-{[(t-BuCO)NH2]F5M6}, including its use in the development of new drugs and therapies for a variety of diseases. Additionally, this compound could be used to develop new materials for use in biotechnology and medical applications. Finally, this compound could be used to study the mechanisms of action of other compounds and to develop new methods for synthesizing peptide- and peptidomimetic-based compounds.

Synthesis Methods

((2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-methylhexanoic acid)-2-{[(t-BuCO)NH2]F5M6} can be synthesized using a variety of methods, including: palladium-catalyzed coupling reactions, Suzuki-Miyaura cross-coupling reactions, and solid-phase peptide synthesis. Palladium-catalyzed coupling reactions are the most commonly used method for the synthesis of this compound, as they are simple, efficient, and cost-effective. In this method, a palladium catalyst is used to activate the carbon-carbon bond that links the two amino acid components. This reaction is then followed by the addition of a fluorinated methylhexanoic acid to form the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-methylhexanoic acid involves the protection of the amine group, followed by the introduction of the fluorine and methyl groups, and finally the deprotection of the amine group.", "Starting Materials": [ "L-alanine", "tert-butyl chloroformate", "5-fluoro-5-methylhexanoic acid", "triethylamine", "dichloromethane", "diisopropylethylamine", "N,N-dimethylformamide", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Protection of the amine group of L-alanine with tert-butyl chloroformate in the presence of triethylamine and dichloromethane to form (tert-butoxy)carbonyl-L-alanine.", "Introduction of the fluorine and methyl groups by reacting (tert-butoxy)carbonyl-L-alanine with 5-fluoro-5-methylhexanoic acid in the presence of diisopropylethylamine and N,N-dimethylformamide to form (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-methylhexanoic acid.", "Deprotection of the amine group by treating (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-methylhexanoic acid with hydrochloric acid in water, followed by neutralization with sodium hydroxide to obtain the final product, (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-methylhexanoic acid." ] }

CAS RN

1361228-40-1

Product Name

(2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-methylhexanoic acid

Molecular Formula

C12H22FNO4

Molecular Weight

263.3

Purity

95

Origin of Product

United States

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